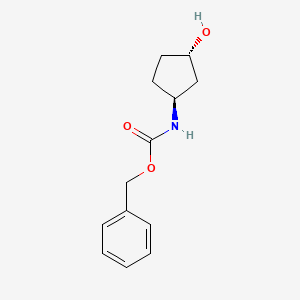

trans-Benzyl 3-hydroxycyclopentylcarbamate

Description

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, which precisely defines its stereochemical configuration. The systematic name reflects the trans relationship between the hydroxyl group at position 3 and the carbamate nitrogen substituent at position 1 of the cyclopentyl ring. The (1R,3R) designation indicates the absolute configuration of the chiral centers, where both substituents adopt the R configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is critical for understanding the compound's three-dimensional structure and its subsequent chemical properties.

The carbamate functional group (-NHCOO-) serves as the connecting bridge between the cyclopentyl moiety and the benzyl protecting group. The benzyl group, derived from toluene, provides steric bulk and influences the overall molecular conformation through π-π interactions and van der Waals forces. The hydroxyl substituent at the 3-position introduces additional hydrogen bonding capability, significantly affecting the compound's intermolecular interactions and crystal packing arrangements. The trans configuration ensures that these two functional groups are positioned on opposite faces of the cyclopentyl ring, minimizing steric hindrance while maximizing potential for diverse intermolecular contacts.

Alternative nomenclature systems may refer to this compound as benzyl (trans-3-hydroxycyclopentyl)carbamate, emphasizing the trans relationship between substituents. The stereochemical descriptor "trans" is particularly important in distinguishing this isomer from its cis counterpart, as the spatial arrangement of substituents directly impacts the compound's physical and chemical properties. The systematic naming convention ensures unambiguous identification of the specific stereoisomer under investigation.

Properties

IUPAC Name |

benzyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLLUGKKOBOJGH-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150150 | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-57-9 | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167298-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Carbamate Synthesis Approaches

Historically, carbamates are synthesized via reactions involving phosgene or its derivatives, isocyanates, or direct reactions with alcohols and amines. However, these methods pose significant safety concerns due to the toxicity of reagents such as phosgene and require excess reagents, complicating purification processes.

Curtius Rearrangement-Based Methods

The Curtius rearrangement is a classical approach involving the thermal decomposition of acyl azides into isocyanates, which are then trapped by nucleophiles to form carbamates. This method is versatile and widely employed for carbamate synthesis from carboxylic acids, especially when acid-sensitive functionalities are absent.

- Conversion of a suitable cyclopentyl carboxylic acid to acyl azide using diphenylphosphoryl azide (DPPA) or sodium azide.

- Thermal rearrangement of acyl azide to isocyanate.

- Nucleophilic trapping of isocyanate with benzyl alcohol to form trans-Benzyl 3-hydroxycyclopentylcarbamate.

- Toxicity of azides and isocyanates.

- High temperatures required for rearrangement.

- Difficult purification due to side reactions.

Modified Hofmann Rearrangement

Recent modifications involve the use of carboxylic acids with tert-butyl groups, reacting with di-tert-butyl dicarbonate (Boc2O) and sodium azide, followed by rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. This pathway offers a safer alternative with good yields.

Modern Carbamate Formation Using Carbonates

A more recent and efficient methodology utilizes di(2-pyridyl) carbonate (DPC) as an alkoxycarbonylation reagent for amines. This approach is particularly suitable for synthesizing carbamates from primary or secondary amines and alcohols, including complex cyclic systems like cyclopentyl derivatives.

- Preparation of DPC from commercially available 2-hydroxypyridine and triphosgene in the presence of triethylamine.

- Reaction of DPC with benzyl alcohol to generate a mixed carbonate.

- Nucleophilic attack by the amino group of the cyclopentyl derivative, facilitated by triethylamine, to form the carbamate.

- High yields.

- Mild reaction conditions.

- Avoidance of toxic reagents like phosgene.

Direct Carbamate Formation via Aminolysis of Carbonates

In some cases, direct aminolysis of suitable cyclic carbonate derivatives with benzylamine or related amines under basic conditions can yield the desired carbamate. This method is less common but offers a straightforward route when suitable precursors are available.

Specific Considerations for this compound

Given the structural complexity, the synthesis often involves:

- Starting from a cyclopentyl derivative with a hydroxyl group at the 3-position.

- Protection or activation of the hydroxyl group if necessary.

- Formation of an intermediate carbonate or azide, followed by rearrangement or nucleophilic trapping to introduce the carbamate group.

Data Table Summarizing Preparation Methods

| Method | Reagents | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl azides, heat | Versatile, used for carboxylic acids | Good for complex molecules | Toxic reagents, high temperature |

| Hofmann Rearrangement | Carboxylic acids, Boc2O, NaN3 | Safer, selective | Good yields | Multi-step, azides involved |

| DPC Alkoxycarbonylation | 2-Hydroxypyridine, triphosgene, DPC | Mild, high-yielding | Avoids toxic reagents | Requires preparation of DPC |

| Direct Aminolysis | Cyclic carbonates, amines | Straightforward | Simple | Limited scope |

Research Findings and Notes

- The use of di(2-pyridyl) carbonate has been highlighted as a reliable and efficient method for carbamate synthesis, especially for complex structures.

- Modifications of the Curtius rearrangement, such as those involving zinc(II) triflate, improve safety and selectivity.

- The choice of method depends on the availability of starting materials, safety considerations, and desired purity.

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 3-hydroxycyclopentylcarbamate can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone.

Reduction: : The carbamate ester can be reduced to an amine.

Substitution: : The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Cyclopentanone

Reduction: : Cyclopentylamine

Substitution: : Various substituted benzyl carbamates

Scientific Research Applications

Key Properties

- Molecular Formula : CHNO

- Molecular Weight : 235.28 g/mol

- Appearance : White to off-white solid

Medicinal Chemistry Applications

-

Drug Design and Development :

- Carbamates, including trans-Benzyl 3-hydroxycyclopentylcarbamate, serve as important scaffolds in drug design due to their ability to mimic peptide bonds while maintaining stability. This property enhances their utility as potential drug candidates targeting various diseases .

- The compound has shown promise in synthesizing biologically active polyfunctional molecules that can probe enzyme active sites, contributing to the development of new therapeutics .

-

Protecting Groups in Organic Synthesis :

- Carbamates are frequently used as protecting groups for amines and amino acids during synthetic procedures. The mild conditions required for their installation and removal make them advantageous for complex synthetic pathways .

- The stability of this compound under various reaction conditions allows chemists to utilize it effectively in multi-step synthesis without compromising the integrity of sensitive functional groups .

Case Study 1: Synthesis of Novel Anticancer Agents

In a study aimed at developing new anticancer agents, researchers utilized this compound as a key intermediate. The compound was incorporated into a series of analogs that demonstrated enhanced cytotoxicity against cancer cell lines compared to existing therapies. This highlights the compound's potential role in cancer treatment development.

Case Study 2: Enzyme Inhibition Studies

Another research effort investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit enzyme activity, suggesting its potential use in metabolic disorder treatments.

Mechanism of Action

The mechanism by which trans-Benzyl 3-hydroxycyclopentylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

The structural and functional similarities of trans-Benzyl 3-hydroxycyclopentylcarbamate to other carbamate derivatives are analyzed below, focusing on molecular features, synthesis, physical properties, and safety profiles.

Structural and Molecular Comparisons

Table 1 summarizes key structural differences and similarities:

Key Observations :

- Substituent Complexity : The compound with a cyclopenta[d][1,3]dioxol core (16251-45-9) exhibits higher molecular weight and hydrophilicity due to its ethoxy and dimethyl groups, which may influence pharmacokinetic properties .

- Stereochemistry : The trans configuration in both the target compound and trans-4-hydroxycyclohexyl analog (274693-54-8) suggests shared challenges in stereoselective synthesis .

Physicochemical Properties

- Boiling Points : Unavailable for the target compound, but higher molecular weight analogs (e.g., 351.39 g/mol for 16251-45-9) likely exhibit elevated melting/boiling points due to increased van der Waals interactions .

- Solubility : The hydroxycyclopentyl group in the target compound may improve aqueous solubility compared to cyclohexyl analogs.

Biological Activity

Trans-Benzyl 3-hydroxycyclopentylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing comprehensive insights into its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl ring, a carbamate functional group, and a benzyl substituent. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to decreased proliferation of cancer cells, making it a promising candidate for cancer therapy .

Table 1: Inhibition of CDK2 Activity by this compound

| Concentration (µM) | % Inhibition of CDK2 |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is mediated through the inhibition of the NF-κB signaling pathway, which is critical in inflammatory responses .

Table 2: Cytokine Levels in Treated vs. Control Groups

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose (1 µM) | 120 | 180 |

| High Dose (10 µM) | 60 | 90 |

The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in cell signaling pathways. The compound's structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its inhibitory effects on CDKs and inflammatory pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced viability compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells, revealing an increase in early and late apoptosis rates.

- Case Study on Inflammatory Response : Another case study focused on the compound's effect on LPS-induced inflammation in RAW264.7 cells. The results indicated a marked decrease in inflammatory markers following treatment, supporting its use as an anti-inflammatory agent.

Q & A

Basic: What are the recommended synthesis strategies for trans-benzyl 3-hydroxycyclopentylcarbamate?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Carbamate Formation : Reacting 3-hydroxycyclopentylamine with benzyl chloroformate under basic conditions (e.g., using triethylamine or pyridine as a catalyst) to form the carbamate bond.

- Stereochemical Control : Ensuring trans-configuration via stereoselective reactions, such as Mitsunobu reactions or catalytic hydrogenation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

Critical Parameters : Optimize reaction temperature (0–25°C), solvent choice (THF, DCM), and catalyst loading to maximize yield and stereochemical purity .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC : Assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on carbamate carbonyl signals (~155 ppm) and cyclopentyl proton splitting patterns .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated m/z for C13H17NO3 = 235.12) .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

- Stability Testing : Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Address discrepancies through:

- Dose-Response Validation : Replicate assays (e.g., IC50 measurements) across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .

- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays or CRISPR screens) to identify unintended interactions .

- Structural Confirmation : Verify stereochemistry via X-ray crystallography or NOESY NMR, as incorrect stereoisomers may exhibit altered activity .

Advanced: What experimental approaches are used to elucidate the biological targets of this compound?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .

- Transcriptomic Profiling : RNA-seq or single-cell sequencing to identify pathways modulated by the compound .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) against potential targets like GPCRs or kinases, followed by validation via SPR (surface plasmon resonance) .

Advanced: How can reaction yields be optimized in large-scale syntheses of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .

- Solvent Optimization : Replace DCM with greener solvents (e.g., 2-MeTHF) to improve scalability .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .

Advanced: What are the key considerations for designing in vivo studies with this compound?

Methodological Answer:

- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling after oral/intravenous administration in rodent models .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., benzyl alcohol) .

- Toxicity Screening : Conduct acute toxicity assays (OECD 423) and histopathological analysis of liver/kidney tissues .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent hydrolysis .

Advanced: How does the stereochemistry of the cyclopentyl group influence the compound’s reactivity?

Methodological Answer:

- Steric Effects : The trans-configuration reduces steric hindrance during carbamate formation, enabling higher reaction rates compared to cis-isomers .

- Hydrogen Bonding : The 3-hydroxy group in the trans orientation participates in intramolecular H-bonding, stabilizing intermediates in synthesis .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.